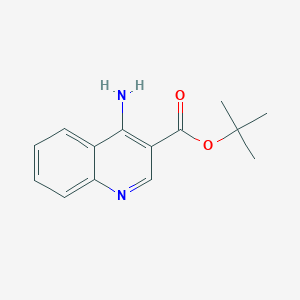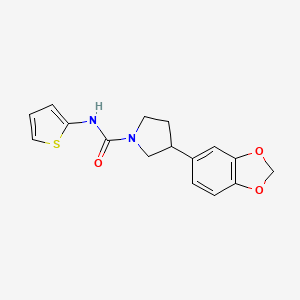
Tert-butyl 4-aminoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-aminoquinoline-3-carboxylate is a compound that belongs to the class of 4-aminoquinoline derivatives. These compounds are known for their diverse pharmacological properties, including antimalarial, anticancer, antitubercular, and antiviral activities . The 4-aminoquinoline moiety has been extensively studied and utilized in medicinal chemistry for the development of various therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-aminoquinoline-3-carboxylate typically involves the reaction of 4-aminoquinoline with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-aminoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Alkyl or aryl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-aminoquinoline-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including malaria and cancer.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl 4-aminoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, in antimalarial activity, it is believed to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death . In anticancer activity, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar 4-aminoquinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Amodiaquine: A 4-aminoquinoline derivative with potent antimalarial activity.
Uniqueness
Tert-butyl 4-aminoquinoline-3-carboxylate is unique due to the presence of the tert-butyl ester group, which can influence its pharmacokinetic properties, such as solubility and stability. This structural modification may enhance its biological activity and reduce potential side effects compared to other 4-aminoquinoline derivatives .
Eigenschaften
IUPAC Name |
tert-butyl 4-aminoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)10-8-16-11-7-5-4-6-9(11)12(10)15/h4-8H,1-3H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHOBYFCFOVDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C2=CC=CC=C2N=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B2500024.png)
![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid](/img/structure/B2500025.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B2500026.png)

![2,2-dichloro-N-[4-(4-methylbenzenesulfonyl)phenyl]acetamide](/img/structure/B2500030.png)



![2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2500035.png)
![Ethyl 2-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B2500036.png)
![2-{2',5'-Dioxo-2,3-dihydrospiro[1-benzopyran-4,4'-imidazolidine]-1'-yl}acetic acid](/img/structure/B2500037.png)


